molecular formula C20H28Cl2N2 B2954426 n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride CAS No. 1559059-76-5

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride

Cat. No.: B2954426
CAS No.: 1559059-76-5
M. Wt: 367.36
InChI Key: WMQXTCSTJSTNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its role in drug synthesis, neurological disorder studies, and chemical reactions .

Scientific Research Applications

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXTCSTJSTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.